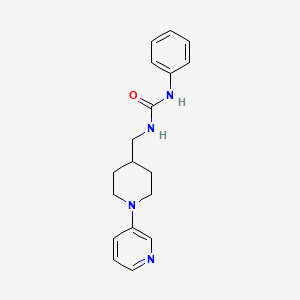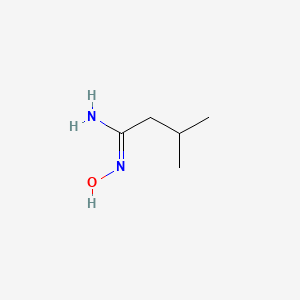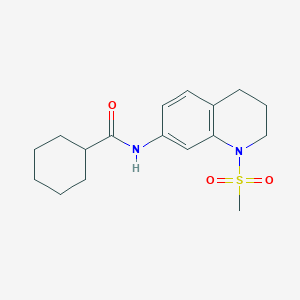![molecular formula C9H11NO3S2 B2928358 Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate CAS No. 141557-41-7](/img/structure/B2928358.png)
Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a chemical compound with the molecular formula C9H11NO3S2 and a molecular weight of 245.32 g/mol. This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylcarbamoyl sulfanyl group and a carboxylate ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Formation of Intermediate: The intermediate compound, 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylic acid, is formed through nucleophilic substitution.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Methyl 3-[(dimethylcarbamoyl)sulfenyl]thiophene-2-carboxylate (sulfoxide) and Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate (sulfone).
Reduction Products: Methyl 3-[(dimethylcarbamoyl)thio]thiophene-2-carboxylate (thiol).
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is similar to other thiophene derivatives, such as Methyl 3-[(methylcarbamoyl)sulfanyl]thiophene-2-carboxylate and Methyl 3-[(ethylcarbamoyl)sulfanyl]thiophene-2-carboxylate. These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The presence of the dimethylcarbamoyl group in this compound gives it unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 3-(dimethylcarbamoylsulfanyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-10(2)9(12)15-6-4-5-14-7(6)8(11)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOSCMUMOQGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)


![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)




![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2928292.png)

![2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride](/img/structure/B2928295.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)
